methyl 3-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}benzoate
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Overview
Description
“Methyl 3-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}benzoate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains methoxy and benzoate groups, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and multiple functional groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperidine ring could undergo reactions like N-alkylation. The ester group could undergo hydrolysis, transesterification, and Claisen condensation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with a piperidine ring are stable and have a high boiling point. The presence of the ester and methoxy groups could make the compound more polar .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[3-(2-methoxybenzoyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-19-11-4-3-10-18(19)20(24)17-9-6-12-23(14-17)21(25)15-7-5-8-16(13-15)22(26)28-2/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMWEXOBBKMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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